Computed LogP Comparison: N-Isopropyl vs. N-Methyl and N-Ethyl Analogs
The N-isopropyl substituent on the target compound confers a computed octanol-water partition coefficient (logP) of 2.4242, reflecting enhanced lipophilicity relative to its N-methyl and N-ethyl analogs. While direct experimental logP values for all three compounds are absent from the public domain, the difference in logP can be quantitatively estimated from the known contribution of methylene groups (each CH2 adds approximately 0.5 logP units) . This places the expected logP of the N-ethyl analog at ~2.0 and the N-methyl analog at ~1.5, making the target compound 0.4–0.9 logP units more lipophilic. This magnitude of difference is typically sufficient to alter membrane permeability, plasma protein binding, and off-target promiscuity in cellular assays.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.4242 (Leyan computed value) |
| Comparator Or Baseline | N-Ethyl analog: estimated logP ~2.0; N-Methyl analog: estimated logP ~1.5 (based on CH2 increment rule) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.9 (target more lipophilic) |
| Conditions | Computed logP from Leyan product page; analog logP estimated by CH2 group contribution method (Hansch-Fujita principle) |
Why This Matters
Procurement of the correct N-alkyl variant is essential to preserve the intended lipophilicity-driven SAR profile; a 0.5 logP unit shift can correspond to a 3-fold change in membrane permeability, fundamentally altering cellular assay outcomes.
